4-Mercapto-4-methyl-2-pentanol

Description

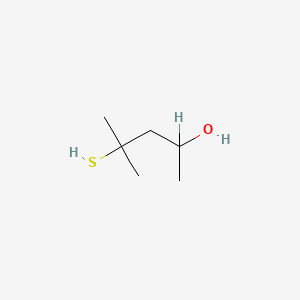

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-4-sulfanylpentan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14OS/c1-5(7)4-6(2,3)8/h5,7-8H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDBQLLMYSACLPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C)(C)S)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40953521 | |

| Record name | 4-Methyl-4-sulfanylpentan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40953521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear, colourless to pale yellow liquid; Floral, fruity aroma | |

| Record name | (+\/-)-4-Mercapto-4-methyl-2-pentanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1657/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

50.00 to 51.00 °C. @ 1.00 mm Hg | |

| Record name | (+/-)-4-Mercapto-4-methyl-2-pentanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032375 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in water, Soluble (in ethanol) | |

| Record name | (+\/-)-4-Mercapto-4-methyl-2-pentanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1657/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.154-1.158 | |

| Record name | (+\/-)-4-Mercapto-4-methyl-2-pentanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1657/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

31539-84-1 | |

| Record name | 4-Mercapto-4-methyl-2-pentanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31539-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Mercapto-4-methyl-2-pentanol, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031539841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-4-sulfanylpentan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40953521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-MERCAPTO-4-METHYLPENTAN-2-OL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-MERCAPTO-4-METHYL-2-PENTANOL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TG884YY7A6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (+/-)-4-Mercapto-4-methyl-2-pentanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032375 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Mercapto-4-methyl-2-pentanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth exploration of 4-Mercapto-4-methyl-2-pentanol (CAS No: 31539-84-1), a sulfur-containing secondary alcohol. While primarily recognized for its potent aroma and applications in the flavor and fragrance industry, its unique chemical structure presents functionalities of interest to the broader chemical and pharmaceutical research communities. This document will cover the essential physicochemical properties, plausible synthetic pathways, analytical characterization, safety and handling protocols, and a discussion of its current and potential applications, with a focus on its role as a chemical intermediate.

Introduction and Chemical Identity

This compound, with the IUPAC name 4-methyl-4-sulfanylpentan-2-ol, is a chiral molecule possessing both a hydroxyl and a thiol functional group.[1] The presence of a tertiary thiol attached to a quaternary carbon and a secondary alcohol makes it a unique bifunctional molecule. Its organoleptic properties are characterized by a strong sulfurous and weakly fruity odor, which has led to its use in trace amounts to enhance meaty and savory flavors in food products.[2] Beyond its sensory characteristics, the reactivity of the thiol and alcohol groups offers potential for its use in more complex organic syntheses.

Key Chemical Identifiers:

| Identifier | Value |

| CAS Number | 31539-84-1[1] |

| Molecular Formula | C₆H₁₄OS[1][3] |

| Molecular Weight | 134.24 g/mol [3] |

| IUPAC Name | 4-methyl-4-sulfanylpentan-2-ol[1] |

| SMILES | CC(O)CC(C)(C)S[3] |

| InChI | 1S/C6H14OS/c1-5(7)4-6(2,3)8/h5,7-8H,4H2,1-3H3[3] |

Below is a 2D representation of the chemical structure of this compound.

Caption: Proposed Synthetic Workflow for this compound

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A predicted ¹H NMR spectrum in D₂O (700 MHz) is available. Key expected signals would include:

-

A doublet for the methyl group adjacent to the secondary alcohol.

-

A multiplet for the proton on the carbon bearing the hydroxyl group.

-

Singlets for the two methyl groups on the quaternary carbon.

-

A signal for the thiol proton (which may be broad and its chemical shift concentration-dependent).

-

Signals for the methylene protons.

-

-

¹³C NMR: Based on the structure of the parent alcohol, 4-methyl-2-pentanol, characteristic peaks for the different carbon environments would be expected. The presence of the sulfur atom would induce shifts in the adjacent carbon signals.

Infrared (IR) Spectroscopy:

-

A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol.

-

A weak absorption band around 2550-2600 cm⁻¹ for the S-H stretching of the thiol.

-

C-H stretching absorptions in the 2850-3000 cm⁻¹ region.

-

C-O stretching absorption around 1000-1200 cm⁻¹.

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) would be expected at m/z = 134.

-

Common fragmentation patterns for alcohols include the loss of water (M-18) and alpha-cleavage. [4]For this compound, alpha-cleavage could result in the loss of an ethyl group or a propylthiol radical.

-

Fragmentation involving the thiol group could include the loss of H₂S (M-34).

Applications and Relevance in Drug Development

Currently, the primary application of this compound is as a flavoring agent in the food industry. [2][5]It has been designated as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA). [6] For professionals in drug development, the interest in this molecule lies in its potential as a versatile chemical intermediate. [2][5]The presence of two distinct functional groups, a secondary alcohol and a tertiary thiol, allows for selective chemical modifications.

-

Thiol Group Reactivity: The thiol group is a strong nucleophile and can undergo a variety of reactions, including alkylation, acylation, and oxidation to form disulfides. It can also be used in thiol-ene "click" chemistry reactions, which are valuable for bioconjugation and materials science.

-

Alcohol Group Reactivity: The secondary alcohol can be oxidized to a ketone, esterified, or converted to a leaving group for nucleophilic substitution reactions.

The bifunctional nature of this molecule makes it a potential building block for the synthesis of more complex molecules with potential biological activity. The thiol group, in particular, is of interest in medicinal chemistry as it can mimic the sulfhydryl group of cysteine and interact with biological targets.

Safety, Handling, and Storage

Hazard Identification: this compound is classified with the following hazards:

-

Harmful if swallowed (H302) [7]* Causes skin irritation (H315) [7]* Causes serious eye irritation (H319) [7]* May cause respiratory irritation (H335) [7] Handling: Due to its potent and unpleasant odor, all work with this compound should be conducted in a well-ventilated fume hood. [8]Standard personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn. [2] Storage: Thiols are susceptible to air oxidation, which can lead to the formation of disulfides. [9]Therefore, it is recommended to store this compound in a cool, dry, and well-ventilated area, away from heat and moisture. [2]Containers should be tightly sealed, and for long-term storage, flushing the container with an inert gas like argon or nitrogen is advisable.

Decontamination and Waste Disposal: All glassware and equipment that come into contact with thiols should be decontaminated by soaking in a bleach solution for at least 14 hours to oxidize the thiol. [10]All solid and liquid waste should be collected in appropriately labeled hazardous waste containers.

Conclusion

This compound is a molecule with a well-established role in the flavor and fragrance industry. For researchers and scientists, its true potential may lie in its utility as a bifunctional building block for organic synthesis. The distinct reactivity of its alcohol and thiol groups offers a platform for creating more complex and potentially bioactive molecules. A thorough understanding of its properties, synthetic accessibility, and handling requirements is crucial for unlocking its broader applications in chemical research and development.

References

-

The Good Scents Company. This compound. Available from: [Link]

-

PubChem. This compound, (+-)-. Available from: [Link]

-

American Chemical Society. 4-Mercapto-4-methyl-2-pentanone. Available from: [Link]

-

Flavor and Extract Manufacturers Association. 4158(±)-4-mercapto-4-methyl-2-pentanol. Available from: [Link]

-

Food and Agriculture Organization of the United Nations. Joint FAO/WHO Expert Committee on Food Additives (JECFA). Available from: [Link]

-

Aroma Aromatics & Flavours. 4-Mercapto 4 Methyl 2 Pentanol. Available from: [Link]

-

GRAS Substances (4069-4253). Available from: [Link]

-

University of Rochester, Department of Chemistry. How to Work with Thiols-General SOP. Available from: [Link]

-

Chemistry Steps. Reactions of Thiols. Available from: [Link]

-

JoVE. Preparation and Reactions of Thiols. Available from: [Link]

-

Chemistry LibreTexts. Mass Spectrometry of Some Common Functional Groups. Available from: [Link]

-

YouTube. Fragmentation Pattern Of Alcohol, Phenol And Thiols / Mass Spectrometry analysis. Available from: [Link]

Sources

- 1. This compound, 31539-84-1 [thegoodscentscompany.com]

- 2. Asymmetric synthesis of tertiary thiols and thioethers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-mercapto-4-methylpentan-2-ol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. youtube.com [youtube.com]

- 5. This compound | 31539-84-1 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 6. femaflavor.org [femaflavor.org]

- 7. This compound, (+-)- | C6H14OS | CID 6429308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. hfpappexternal.fda.gov [hfpappexternal.fda.gov]

- 9. 4-Methyl-2-pentanol(108-11-2) 13C NMR spectrum [chemicalbook.com]

- 10. Highly enantioselective construction of tertiary thioethers and alcohols via phosphine-catalyzed asymmetric γ-addition reactions of 5 H -thiazol-4-one ... - Chemical Science (RSC Publishing) DOI:10.1039/C5SC01614B [pubs.rsc.org]

Physical and chemical properties of 4-Mercapto-4-methyl-2-pentanol.

An In-depth Technical Guide to 4-Mercapto-4-methyl-2-pentanol

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound (CAS No: 31539-84-1), a sulfur-containing alcohol with significant applications in the flavor and fragrance industry and as an intermediate in chemical synthesis. This document consolidates critical data on its molecular structure, physicochemical characteristics, spectral information, and safety protocols. Methodologies for its characterization and a conceptual synthetic pathway are also discussed, providing researchers, scientists, and drug development professionals with a detailed resource for understanding and utilizing this compound.

Molecular Identity and Structure

This compound is a chiral secondary alcohol and a tertiary thiol. Its unique structure, featuring both hydroxyl and sulfhydryl functional groups, dictates its characteristic properties and reactivity.

-

IUPAC Name: 4-methyl-4-sulfanylpentan-2-ol[1]

-

Synonyms: 4-mercapto-4-methylpentan-2-ol, 4-methyl-4-mercapto-2-pentanol[2]

-

CAS Registry Number: 31539-84-1[1][3], 255391-65-2 (Note: This CAS number also appears in some databases for the same compound)[2][4]

The structural formula is: CH₃-CH(OH)-CH₂-C(SH)(CH₃)₂

This structure highlights the presence of a stereocenter at the C2 position (bearing the hydroxyl group) and a quaternary carbon at the C4 position bonded to the thiol group.

Physicochemical Properties

The physical properties of this compound are critical for its handling, application, and purification. It is typically a clear, colorless to pale yellow liquid.[1] Its odor is a complex profile described as floral, fruity, and sulfurous, with notes of black currant, cat, grapefruit, and lemon.[1][5]

Table 1: Summary of Physical Properties

| Property | Value | Conditions | Source(s) |

| Boiling Point | 50.0 - 51.0 °C | @ 1.00 mm Hg | [1][5][6] |

| Specific Gravity | 1.154 - 1.158 | @ 25.00 °C | [5][6] |

| Refractive Index | 1.463 - 1.468 | @ 20.00 °C | [5][6] |

| Flash Point | 163.00 °F (72.78 °C) | TCC | [5][6] |

| Vapor Pressure | 0.0953 mm/Hg | @ 25.00 °C | [5] |

| Solubility | Soluble in water and ethanol | [1] | |

| logP (o/w) | 1.28 | [5] |

Chemical Profile and Reactivity

The chemistry of this compound is governed by its two primary functional groups: the secondary alcohol (-OH) and the tertiary thiol (-SH).

-

Thiol Group Reactivity: The tertiary thiol is susceptible to oxidation, which can lead to the formation of disulfides, especially in the presence of mild oxidizing agents or air over time. This is a critical consideration for storage and handling to maintain the compound's integrity. The thiol group is also nucleophilic and can participate in reactions such as Michael additions or serve as a ligand for metal catalysts.

-

Alcohol Group Reactivity: The secondary alcohol can undergo typical alcohol reactions, such as esterification with carboxylic acids or acylation with acid chlorides. It can also be oxidized to the corresponding ketone, 4-mercapto-4-methyl-2-pentanone, a well-known aroma compound in its own right.[7][8][9]

The interplay of these two functional groups makes it a versatile intermediate in organic synthesis.[10]

Caption: Relationship between functional groups and chemical reactivity.

Spectral and Chromatographic Data

Spectroscopic and chromatographic data are essential for the identification and quality control of this compound.

-

Mass Spectrometry (MS): GC-MS data is available and is a primary method for identifying the compound in complex mixtures, such as flavor extracts.[1]

-

Infrared Spectroscopy (IR): Vapor phase IR spectra are available, which would show characteristic absorptions for O-H and S-H stretching.[1]

-

Nuclear Magnetic Resonance (NMR): While experimental NMR data is not provided in the search results, a predicted 1H NMR spectrum in D₂O is available, which can serve as a reference for structural confirmation.[11]

-

Kovats Retention Index: This chromatographic parameter is used to standardize retention times in gas chromatography. Reported values vary with the column phase:

Conceptual Synthesis and Characterization Workflow

Caption: Conceptual workflow for the synthesis and purification.

Experimental Protocol: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for verifying the purity of a synthesized or purchased batch of this compound.

-

Sample Preparation:

-

Prepare a 1000 ppm stock solution of the compound in high-purity ethanol.

-

Create a series of dilutions (e.g., 100 ppm, 10 ppm, 1 ppm) to establish a working concentration.

-

-

GC-MS Instrument Conditions (Illustrative):

-

Injector: Splitless mode, 250 °C.

-

Column: A non-polar (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) or a polar (e.g., DB-WAX) column.

-

Oven Program: Start at 40 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 35-350.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time and comparison of its mass spectrum to a reference library (e.g., NIST).[2]

-

Calculate the purity by integrating the peak area of the target compound and expressing it as a percentage of the total integrated peak area.

-

Safety, Handling, and Storage

Proper handling and storage are crucial due to the compound's flammability and potential health effects.

-

General Precautions: Use in a well-ventilated area. Avoid breathing vapors or mist.[12] Ground and bond containers and receiving equipment to prevent static discharges.[13] Use spark-proof tools and explosion-proof equipment.[12][13]

-

Personal Protective Equipment (PPE):

-

Fire Precautions: The compound is a flammable liquid.[13][14] Keep away from heat, sparks, open flames, and hot surfaces.[12][14] In case of fire, use CO₂, dry chemical, or foam for extinction.[12]

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly closed container.[10][12][14] The storage area should be designated for flammable liquids.[12]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[12]

Applications and Industrial Relevance

This compound's primary value lies in its potent sensory characteristics.

-

Flavor and Fragrance Industry: It is used in trace amounts as a flavoring agent in food to enhance meaty and savory flavors or to impart unique fruity and sulfurous notes.[10] It is recognized as a flavoring agent by the FDA (FEMA Number 4158) and JECFA.[1][5]

-

Chemical Synthesis: It serves as a key intermediate in organic synthesis for the creation of more complex molecules, particularly specialty chemicals and other aroma compounds.[10]

References

-

This compound - NIST Chemistry WebBook (URL: [Link])

-

This compound - LookChem (URL: [Link])

-

This compound, 31539-84-1 - The Good Scents Company (URL: [Link])

-

This compound, (+-)- | C6H14OS | CID 6429308 - PubChem (URL: [Link])

-

Chemical Properties of this compound (CAS 255391-65-2) - Cheméo (URL: [Link])

-

4-Mercapto 4 Methyl 2 Pentanol - Aroma Aromatics & Flavours (URL: [Link])

-

4-Mercapto-2-pentanol | C5H12OS | CID 13357712 - PubChem (URL: [Link])

-

1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0032375) - Human Metabolome Database (URL: [Link])

-

Safety data sheet - CPAchem (URL: [Link])

-

4-Mercapto-4-Methylpentan-2-One manufacturers and suppliers in China - ODOWELL (URL: [Link])

-

Conversion of a Thiol Precursor into Aroma Compound 4-mercapto-4-methyl-2-pentanone Using Microbial Cell Extracts - MDPI (URL: [Link])

-

4-Mercapto-4-methyl-2-Pentanone | C6H12OS | CID 88290 - PubChem (URL: [Link])

-

What is the synthetic route of 4-Methyl-2-pentanol - Knowledge - Bloom Tech (URL: [Link])

Sources

- 1. This compound, (+-)- | C6H14OS | CID 6429308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound|lookchem [lookchem.com]

- 4. This compound (CAS 255391-65-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. parchem.com [parchem.com]

- 6. This compound, 31539-84-1 [thegoodscentscompany.com]

- 7. 4-Mercapto-4-Methylpentan-2-One manufacturers and suppliers in China - ODOWELL [odowell.com]

- 8. mdpi.com [mdpi.com]

- 9. 4-Mercapto-4-methyl-2-Pentanone | C6H12OS | CID 88290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | 31539-84-1 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 11. hmdb.ca [hmdb.ca]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. cpachem.com [cpachem.com]

Discovery of 4-Mercapto-4-methyl-2-pentanol in Sauvignon blanc wines.

An In-Depth Technical Guide on the Discovery and Analysis of 4-Mercapto-4-methyl-2-pentanol in Sauvignon blanc Wines

Authored by: A Senior Application Scientist

The characteristic and often intense aroma of Sauvignon blanc wine is a complex tapestry woven from a multitude of volatile compounds. For researchers and oenologists, deconstructing this aromatic profile to understand the contribution of individual molecules is a significant analytical challenge. Among the most impactful of these are the volatile thiols, a class of sulfur-containing organic compounds present at infinitesimally low concentrations, yet possessing the power to define the varietal character of the wine. This guide delves into the discovery, biochemistry, and analytical strategies surrounding one of the most pivotal of these thiols: this compound (4MMP), a compound celebrated for imparting notes of boxwood, blackcurrant, and at higher concentrations, the more controversial "cat pee" aroma.[1][2] This document is intended for researchers, scientists, and professionals in the fields of analytical chemistry, oenology, and flavor science, providing a comprehensive technical overview of this fascinating molecule.

The Emergence of a Potent Aromatic Contributor: 4MMP

The journey to identifying this compound, also referred to as 4-mercapto-4-methylpentan-2-one, as a key constituent of Sauvignon blanc's aroma began in the mid-1990s.[2] Initial investigations using Gas Chromatography-Olfactometry (GC-O), a technique that combines the separation power of gas chromatography with the sensitivity of the human nose as a detector, revealed a specific, potent aroma zone reminiscent of blackcurrant buds in Sauvignon blanc extracts.[3] This pivotal observation led to the eventual identification of 4MMP.[4]

What makes 4MMP and other volatile thiols particularly significant is their remarkably low sensory detection thresholds, often in the range of nanograms per liter (ng/L).[5][6] This means that even minuscule quantities can have a profound impact on the wine's overall aroma profile.

Chemical and Sensory Profile of 4MMP

The sensory perception of 4MMP is highly dependent on its concentration. At lower levels, it contributes desirable "fruity" and "green" notes, while at higher concentrations, the aroma can become more intense and sometimes perceived as "sweaty" or akin to "cat pee".[6][7] This dual nature makes the precise control of its concentration a key factor in quality winemaking.

| Compound | Chemical Name | Common Aroma Descriptors | Perception Threshold (in model wine) |

| 4MMP | This compound | Boxwood, Scotch broom, blackcurrant, tomato leaf, cat pee[1] | 0.8 ng/L[1][8] |

| 3MH | 3-mercaptohexan-1-ol | Grapefruit, passion fruit, gooseberry[1] | 60 ng/L[1][8] |

| 3MHA | 3-mercaptohexyl acetate | Passion fruit, grapefruit, boxwood, gooseberry, guava[1] | 4 ng/L[1] |

Table 1: Key varietal thiols in Sauvignon blanc and their sensory characteristics.

The Biochemical Genesis of 4MMP: From Grape to Glass

One of the most intriguing aspects of 4MMP is that it is not present in its free, aromatic form in the grape must. Instead, it exists as a non-volatile, odorless precursor.[2][4] The release of the aromatic thiol occurs during alcoholic fermentation, mediated by the metabolic activity of yeast.[1][4]

The primary precursors of 4MMP in grapes are conjugates of the amino acid cysteine and the tripeptide glutathione.[1][9][10] Specifically, 4-S-glutathionyl-4-methylpentan-2-one (Glut-4MMP) and S-cysteine-4-mercapto-4-methyl-2-pentanol (Cys-4MMP) have been identified in Sauvignon blanc juice.[10][11][12]

During fermentation, yeast cells take up these precursors from the must. Specific yeast enzymes, known as β-lyases, are responsible for cleaving the carbon-sulfur bond in these conjugates, liberating the volatile and aromatic 4MMP.[1][13] The efficiency of this conversion is highly dependent on the yeast strain, with some strains possessing a greater enzymatic capability to release thiols than others.[1] Research has identified the IRC7 gene in Saccharomyces cerevisiae as playing a crucial role in the synthesis of the β-lyases active in hydrolyzing the cysteine-conjugated precursors of 4MMP.[1][9]

Figure 1: Biochemical pathway of 4MMP release during fermentation.

Analytical Methodologies for the Quantification of 4MMP

The analysis of volatile thiols like 4MMP is a significant challenge due to their high reactivity, low molecular weight, and presence at ultra-trace concentrations in a complex matrix like wine.[5] Direct analysis methods often lack the sensitivity required to detect these compounds at or below their sensory thresholds.[8] Consequently, specialized analytical protocols involving derivatization, selective extraction, and sensitive detection are necessary.

Core Analytical Strategy: A Step-by-Step Protocol

A common and effective approach for the quantification of 4MMP involves derivatization followed by Gas Chromatography-Mass Spectrometry (GC-MS). Derivatization is employed to improve the stability and chromatographic behavior of the thiols.[8]

Protocol: Quantification of 4MMP using Extractive Alkylation followed by HS-SPME-GC-MS

This protocol is a synthesized representation of methodologies described in the literature.[5][8]

-

Sample Preparation:

-

To a 40 mL wine sample, add an internal standard solution (e.g., deuterated 4MMP) to enable accurate quantification through stable isotope dilution analysis (SIDA).

-

The use of SIDA is crucial for correcting analytical variability and matrix effects.[14]

-

-

Extractive Alkylation (Derivatization):

-

The goal of this step is to convert the volatile thiols into more stable and less polar derivatives.

-

A common derivatizing agent is pentafluorobenzyl bromide (PFBBr).[5][8]

-

The reaction is typically carried out in a two-phase system (extractive alkylation), where the thiols are extracted into an organic solvent and simultaneously derivatized.

-

-

Concentration and Clean-up:

-

The organic layer containing the PFB-derivatives is separated and concentrated, often by evaporation under a gentle stream of nitrogen.

-

This step is essential to bring the concentration of the analytes within the detection range of the instrument.

-

-

Headspace Solid-Phase Microextraction (HS-SPME):

-

The dried extract is reconstituted in a suitable solution (e.g., NaCl solution to enhance volatility).[8]

-

A SPME fiber is exposed to the headspace above the sample, where the volatile derivatives are adsorbed onto the fiber coating. This is a solvent-free extraction and concentration technique.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

The SPME fiber is thermally desorbed in the hot injector of the gas chromatograph.

-

The derivatized thiols are separated on a capillary column (e.g., DB-5).

-

The mass spectrometer is used as a detector, often in Selected Ion Monitoring (SIM) or tandem mass spectrometry (MS/MS) mode for enhanced selectivity and sensitivity.[15]

-

Figure 2: Analytical workflow for 4MMP quantification.

Alternative and Complementary Techniques

-

Gas Chromatography-Olfactometry (GC-O): As mentioned earlier, GC-O is invaluable for identifying odor-active compounds in a sample extract and was instrumental in the initial discovery of 4MMP.[3][16][17]

-

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): Methods using HPLC-MS/MS have also been developed for the analysis of thiols. These methods often involve derivatization with reagents that improve chromatographic retention and ionization efficiency.[18]

Viticultural and Oenological Influences on 4MMP Concentration

The final concentration of 4MMP in a wine is not solely dependent on the yeast strain. A range of factors in the vineyard and winery can significantly impact the levels of thiol precursors in the grapes and their subsequent release during fermentation.

-

Grape Ripeness: Higher levels of 4MMP precursors have been associated with riper fruit.[2]

-

Vineyard Management: The use of copper-containing sprays in the vineyard can reduce 4MMP levels, as copper can react with thiols.[4] Moderate water stress has also been shown to decrease 4MMP.[2]

-

Harvesting Method: Machine harvesting can lead to higher levels of thiol precursors in the must compared to hand harvesting, potentially due to increased extraction from the skins.[7]

-

Winemaking Techniques:

-

Skin Contact: Increased contact time between the juice and grape skins can enhance the extraction of precursors, as a significant portion of these compounds are located in the skins.[2][7]

-

Pressing: Harder pressing can extract higher levels of precursors.[7]

-

Oxygen Management: Thiols are susceptible to oxidation, so limiting oxygen exposure during winemaking is crucial for their preservation.[7]

-

Conclusion and Future Perspectives

The discovery of this compound has fundamentally changed our understanding of the aroma of Sauvignon blanc and other varietal wines. Its potent aromatic character, derived from non-volatile precursors in the grape, exemplifies the complex interplay between viticulture, microbiology, and chemistry in shaping the final sensory profile of a wine.

Future research will likely focus on further elucidating the biosynthetic pathways of thiol precursors in the grapevine, identifying additional yeast genes that modulate thiol release, and developing more rapid and accessible analytical methods for their quantification. A deeper understanding of these factors will empower grape growers and winemakers to more precisely control the expression of these impactful aromatic compounds, further enhancing the quality and diversity of wine styles.

References

- Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine. (n.d.). MDPI.

- YEAST AND THIOLIC VARIETIES. (n.d.). Enartis.

- Roland, A., Schneider, R., Razungles, A., & Cavelier, F. (2016). Odorant Screening and Quantitation of Thiols in Carmenere Red Wine by Gas Chromatography–Olfactometry and Stable Isotope Dilut. American Chemical Society.

- Holt, S., Cordente, A. G., Williams, S. J., & Schmidt, S. (2015). Yeast genes required for conversion of grape precursors to varietal thiols in wine. FEMS Yeast Research, 15(4).

- Tominaga, T., Murat, M. L., & Dubourdieu, D. (1998). Development of a Method for Analyzing the Volatile Thiols Involved in the Characteristic Aroma of Wines Made from Vitis vinifera L. Cv. Sauvignon Blanc. Journal of Agricultural and Food Chemistry, 46(3), 1044–1048.

- Roland, A., Schneider, R., Razungles, A., & Cavelier, F. (2011). Varietal Thiols in Wine: Discovery, Analysis and Applications. Chemical Reviews, 111(11), 7355–7376.

-

Herbst-Johnstone, M., Piano, F., & Fedrizzi, B. (2013). Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation. Molecules, 18(10), 12045–12059. Retrieved January 21, 2026, from [Link]

- WRE. (n.d.). Varietal Thiols in Wine. Winemakers Research Exchange.

-

Herbst-Johnstone, M., Piano, F., & Fedrizzi, B. (2015). Simple Quantitative Determination of Potent Thiols at Ultratrace Levels in Wine by Derivatization and High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC-MS/MS) Analysis. Analytical Chemistry, 87(3), 1945–1952. Retrieved January 21, 2026, from [Link]

-

Fedrizzi, B., Pardon, K. H., Sefton, M. A., Elsey, G. M., & Jeffery, D. W. (2009). First identification of 4-S-glutathionyl-4-methylpentan-2-one, a potential precursor of 4-mercapto-4-methylpentan-2-one, in Sauvignon Blanc juice. Journal of Agricultural and Food Chemistry, 57(3), 991–995. Retrieved January 21, 2026, from [Link]

-

Swiegers, J. H., Capone, D. L., Pardon, K. H., Elsey, G. M., Sefton, M. A., Francis, I. L., & Pretorius, I. S. (2006). Genetic Determinants of Volatile-Thiol Release by Saccharomyces cerevisiae during Wine Fermentation. Applied and Environmental Microbiology, 72(12), 7649–7655. Retrieved January 21, 2026, from [Link]

-

Ferreira, V., Ortín, N., Escudero, A., López, R., & Cacho, J. (2004). Gas Chromatography−Olfactometry and Chemical Quantitative Study of the Aroma of Six Premium Quality Spanish Aged Red Wines. Journal of Agricultural and Food Chemistry, 52(22), 6830–6837. Retrieved January 21, 2026, from [Link]

- Coetzee, C. (2018). Grape-Derived Fruity Volatile Thiols. Wines & Vines.

- The Wine Stalker. (2022, June 21). Sauvignon Blanc and its supposed cat pee aroma – The lowdown on 4-MMP.

-

Bouchilloux, P., Darriet, P., & Dubourdieu, D. (1996). Quantitative determination of 4-mercapto-4-methylpentan-2-0ne in Sauvignon wines. Journal International des Sciences de la Vigne et du Vin, 30(1), 23-29. Retrieved January 21, 2026, from [Link]

- Carlin, S., et al. (2019). Effect of pre-fermentative steps on thiol precursors in Grillo must. AIR Unimi.

- Ferreira, V., Ortín, N., Escudero, A., López, R., & Cacho, J. (2004). Gas Chromatography−Olfactometry and Chemical Quantitative Study of the Aroma of Six Premium Quality Spanish Aged Red Wines. Publicación - Sílice (CSIC).

-

Fedrizzi, B., Pardon, K. H., Sefton, M. A., Elsey, G. M., & Jeffery, D. W. (2009). First Identification of 4-S-Glutathionyl-4-methylpentan-2-one, a Potential Precursor of 4-Mercapto-4-methylpentan-2-one, in Sauvignon Blanc Juice. ResearchGate. Retrieved January 21, 2026, from [Link]

Sources

- 1. enartis.com [enartis.com]

- 2. artoftasting.nl [artoftasting.nl]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Wines & Vines - Grape-Derived Fruity Volatile Thiols [winebusinessanalytics.com]

- 7. Varietal Thiols in Wine | Winemakers Research Exchange [winemakersresearchexchange.com]

- 8. Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. air.unimi.it [air.unimi.it]

- 11. First identification of 4-S-glutathionyl-4-methylpentan-2-one, a potential precursor of 4-mercapto-4-methylpentan-2-one, in Sauvignon Blanc juice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Genetic Determinants of Volatile-Thiol Release by Saccharomyces cerevisiae during Wine Fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. lib3.dss.go.th [lib3.dss.go.th]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Gas Chromatography−Olfactometry and Chemical Quantitative Study of the Aroma of Six Premium Quality Spanish Aged Red Wines | Publicación [silice.csic.es]

- 18. pubs.acs.org [pubs.acs.org]

Natural occurrence of 4-Mercapto-4-methyl-2-pentanol in food and beverages.

An In-depth Technical Guide to the Natural Occurrence of 4-Mercapto-4-methyl-2-pentanol in Food and Beverages

Introduction: The Subtle Power of Sulfur in Aroma

In the vast world of flavor chemistry, sulfur compounds, though often present in trace amounts, are potent contributors to the aroma profiles of numerous foods and beverages. Among these, this compound (4MMPol) and its oxidized counterpart, 4-Mercapto-4-methyl-2-pentanone (4MMP), stand out for their exceptionally low odor thresholds and significant sensory impact.[1][2] While 4MMP, often described as having notes of blackcurrant, box tree, and even cat urine, is more extensively studied, 4MMPol also plays a crucial role in the aromatic complexity of various consumables.[1][3][4] This technical guide provides a comprehensive overview of the natural occurrence of 4MMPol, its sensory relevance, formation pathways, and analytical methodologies for its detection and quantification.

Sensory Profile and Significance

This compound is characterized by a distinct aroma that can be described as citrus peel-like, fruity, and floral.[1][5] Its presence, even at nanogram-per-liter levels, can significantly influence the overall bouquet of a product. The sensory impact is often intertwined with that of 4MMP, and their ratio can dictate the final aromatic perception.

Table 1: Sensory Descriptors of this compound and Related Compounds

| Compound | Common Sensory Descriptors |

| This compound (4MMPol) | Citrus peel, floral, fruity[1][5] |

| 4-Mercapto-4-methyl-2-pentanone (4MMP) | Blackcurrant, box tree, catty, tropical fruit[3][6][7] |

The extremely low detection thresholds of these compounds underscore their importance in the food and beverage industry. For instance, 4MMP has a reported sensory threshold as low as 3 ng/L in wine.[8] While specific threshold data for 4MMPol is less documented, it is understood to be a potent aroma contributor.

Natural Occurrence in Food and Beverages

This compound and its ketone form have been identified in a variety of products, where they contribute to the characteristic aroma. Their formation is often linked to microbial activity during fermentation or the breakdown of precursors present in the raw materials.

In Wines

Sauvignon Blanc wines are particularly renowned for their characteristic aromas, which are significantly shaped by volatile thiols, including 4MMP and 4MMPol.[1][9] These compounds are not typically found in the grape juice itself but are released by yeast during alcoholic fermentation from odorless precursors.[10][11] The presence of 4MMPol contributes to the citrus and passion fruit notes in these wines.

In Beer

Hop-derived thiols are crucial to the aroma of many craft beers, especially those with a strong "hoppy" character.[12] Cultivars such as Simcoe, Summit, and Cascade are known to contain high levels of 4MMP precursors.[6][13] During fermentation, yeast can transform these precursors into volatile thiols. While 4MMP is the more commonly quantified thiol, 4MMPol can also be present, contributing to the overall fruity and complex aroma profile.

In Tropical Fruits

Several tropical fruits owe their distinct and appealing aromas to the presence of volatile sulfur compounds.[2][14] Grapefruit juice, for instance, has been reported to contain 4MMP, which contributes to its characteristic aroma.[1] While direct quantification of 4MMPol in many tropical fruits is not widely reported, its presence as a related compound is likely.

In Other Beverages and Foodstuffs

The presence of 4MMP has also been noted in coffee, where it can enhance the "catty, fruity" flavor notes.[15][16] It has also been identified in Japanese green tea and blackcurrants.[3] Given the chemical relationship between 4MMP and 4MMPol, the potential for the latter's presence in these products is high.

Table 2: Reported Occurrences of this compound and 4-Mercapto-4-methyl-2-pentanone

| Food/Beverage | Compound(s) Identified |

| Sauvignon Blanc Wine | 4MMPol, 4MMP[1][9] |

| Beer (from specific hop varieties) | 4MMP[6][12][13] |

| Grapefruit Juice | 4MMP[1] |

| Chinese Baijiu | 4MMP[17] |

| Coffee | 4MMP[15][16] |

| Blackcurrants | 4MMP[3] |

| Japanese Green Tea | 4MMP[3] |

Biochemical Formation Pathways

The formation of 4MMPol in food and beverages is intrinsically linked to the biogenesis of its precursor, 4MMP. These volatile thiols are typically released from non-volatile precursors present in the raw ingredients.

The primary pathway involves the enzymatic cleavage of cysteine-S-conjugates by yeast during fermentation.[10][18] In grapes, for example, a precursor, S-4-(4-methyl-2-oxopentan-4-yl)-L-cysteine (cys-4MMP), is present. During alcoholic fermentation, yeast with β-lyase activity can cleave this conjugate to release the volatile 4MMP.

A glutathionylated precursor, 4-S-glutathionyl-4-methylpentan-2-one (glut-4MMP), has also been identified as a potential source of 4MMP.[8]

The formation of 4MMPol is likely a subsequent step, involving the reduction of the ketone group of 4MMP by yeast reductases during fermentation. This conversion is analogous to the formation of other secondary alcohols from their corresponding ketones by yeast metabolism.

Caption: Formation pathway of 4MMPol from precursors.

Factors Influencing Concentration

Several factors can influence the final concentration of 4MMPol in food and beverages:

-

Raw Material: The genetic variety of the raw material (e.g., grape or hop cultivar) plays a significant role in the initial concentration of precursors.[6][13]

-

Agricultural Practices: The use of certain fungicides, such as those containing copper, can negatively impact the concentration of these thiols.[6][9]

-

Yeast Strain: The choice of yeast strain is critical, as different strains exhibit varying levels of β-lyase and reductase activity.[10]

-

Fermentation Conditions: Temperature and other fermentation parameters can affect yeast metabolism and, consequently, the release and conversion of these thiols.[10]

-

Processing and Storage: The reactive nature of the sulfhydryl group makes these compounds susceptible to oxidation and degradation during processing and aging.

Analytical Methodologies for Detection and Quantification

The analysis of 4MMPol and 4MMP is challenging due to their low concentrations and high reactivity. Advanced analytical techniques are required for their accurate determination.

Sample Preparation and Extraction

A crucial first step is the selective extraction and concentration of the thiols from the complex food matrix. Solid Phase Microextraction (SPME) is a commonly employed technique for this purpose.[19] Derivatization is often necessary to improve the volatility and chromatographic behavior of these compounds.

Instrumental Analysis

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the most widely used technique for the separation and identification of volatile thiols.[19][20] For enhanced selectivity and sensitivity, a Flame Photometric Detector (FPD) or a Sulfur Chemiluminescence Detector (SCD) can be used. Tandem Mass Spectrometry (MS/MS) provides even greater specificity, which is essential for quantification at trace levels.[19]

Detailed Experimental Protocol: Quantification of 4MMPol in Wine

This protocol is a synthesized example based on established methods for volatile thiol analysis.

-

Sample Preparation:

-

Centrifuge 50 mL of wine to remove any solids.

-

Adjust the pH of the supernatant to 7.0 using a suitable buffer.

-

-

Derivatization and Extraction (SPME):

-

Add an internal standard (e.g., a deuterated analog of 4MMPol) to the sample for accurate quantification.

-

Add a derivatizing agent, such as pentafluorobenzyl bromide (PFBBr), to convert the thiols into more stable and less volatile derivatives.

-

Incubate the sample at a controlled temperature (e.g., 60°C) with agitation.

-

Expose a SPME fiber (e.g., PDMS/DVB) to the headspace of the sample for a defined period (e.g., 30 minutes) to adsorb the derivatized analytes.

-

-

GC-MS/MS Analysis:

-

Thermally desorb the analytes from the SPME fiber in the heated injection port of the gas chromatograph.

-

Separate the compounds on a suitable capillary column (e.g., a polar wax column).

-

Use a temperature program that allows for the effective separation of the target analytes from other matrix components.

-

Detect and quantify the derivatized 4MMPol using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity.

-

Caption: Analytical workflow for 4MMPol quantification.

Conclusion and Future Perspectives

This compound, along with its ketone counterpart, is a key contributor to the aroma of a wide range of food and beverages. Understanding its natural occurrence, formation pathways, and the factors that influence its concentration is paramount for quality control and product development in the food and beverage industry. Further research is needed to fully elucidate the sensory properties and occurrence of 4MMPol in a broader array of products. Advances in analytical instrumentation will continue to improve our ability to detect and quantify these potent aroma compounds at ever-lower concentrations, providing deeper insights into the complex world of flavor chemistry.

References

-

Kishimoto, T. (2009). CONCENTRATION OF 4-MERCAPTO-4-METHYLPENTAN-2-ONE AND 3-MERCAPTOHEXAN-1-OL IN HOP CULTIVARS AND THEIR BEHAVIOR IN BREWING PROCESSES. Acta Horticulturae, 848, 307-322. [Link]

-

Howell, K. S., Klein, M., Swiegers, J. H., Hayasaka, Y., Elsey, G. M., Fleet, G. H., Høj, P. B., Pretorius, I. S., & de Barros Lopes, M. A. (2005). Variation in 4-mercapto-4-methyl-pentan-2-one release by Saccharomyces cerevisiae commercial wine strains. FEMS Microbiology Letters, 240(2), 125-129. [Link]

-

Kishimoto, T., Kobayashi, M., Yako, N., Iida, A., & Wanikawa, A. (2008). Comparison of 4-mercapto-4-methylpentan-2-one contents in hop cultivars from different growing regions. Journal of Agricultural and Food Chemistry, 56(3), 1051-1057. [Link]

-

Darriet, P., Tominaga, T., Lavigne, V., Boidron, J. N., & Dubourdieu, D. (1995). Quantitative determination of 4-mercapto-4-methylpentan-2-one in Sauvignon wines. Journal of Agricultural and Food Chemistry, 43(6), 1670-1673. [Link]

-

Mateus, D., V, C., de Pinho, P., & M, A. (2014). Development of a routine analysis of 4-mercapto-4-methylpentan-2-one in wine by stable isotope dilution assay and mass tandem spectrometry. Food Chemistry, 150, 253-259. [Link]

-

Blank, I. (2002). Sensory Relevance of Volatile Organic Sulfur Compounds in Food. In ACS Symposium Series (Vol. 826, pp. 24-41). American Chemical Society. [Link]

-

Chen, L., Li, Z., & Jia, S. (2020). Conversion of a Thiol Precursor into Aroma Compound 4-mercapto-4-methyl-2-pentanone Using Microbial Cell Extracts. Fermentation, 6(3), 85. [Link]

-

Kishimoto, T., Kobayashi, M., Yako, N., Iida, A., & Wanikawa, A. (2008). Comparison of 4-Mercapto-4-methylpentan-2-one contents in hop cultivars from different growing regions. Journal of Agricultural and Food Chemistry, 56(3), 1051–1057. [Link]

-

Styger, G., Prior, B., & Bauer, F. F. (2011). Formation, Losses, Preservation and Recovery of Aroma Compounds in the Winemaking Process. Foods, 1(1), 2-24. [Link]

-

Song, X., Zhu, L., Geng, X., Li, Q., Zheng, F., Zhao, Q., Ji, J., Sun, J., Li, H., Wu, J., Zhao, M., & Sun, B. (2021). Analysis, occurrence, and potential sensory significance of tropical fruit aroma thiols, 3-mercaptohexanol and 4-methyl-4-mercapto-2-pentanone, in Chinese Baijiu. Food Chemistry, 363, 130232. [Link]

-

Kishimoto, T., Wanikawa, A., Kono, K., & Shibata, K. (2006). Comparison of 4-Mercapto-4-methylpentan-2-one Contents in Hop Cultivars from Different Growing Regions. ResearchGate. [Link]

-

Herbst, S., Thibon, C., & Schneider, R. (2012). First Identification of 4-S-Glutathionyl-4-methylpentan-2-one, a Potential Precursor of 4-Mercapto-4-methylpentan-2-one, in Sauvignon Blanc Juice. ResearchGate. [Link]

- Google Patents. (n.d.). Sulphuric compounds for improvement of coffee flavour and its containing products.

-

Nörenberg, S. (2018). Analysis and sensory evaluation of the stereoisomers of 4-mercapto-2-alkanols. Semantic Scholar. [Link]

-

The Good Scents Company. (n.d.). This compound. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6429308, this compound, (+-)-. [Link]

-

Flavor and Extract Manufacturers Association. (n.d.). 4158(±)-4-mercapto-4-methyl-2-pentanol. [Link]

- Google Patents. (n.d.). Flavoring with 4-methyl-4-mercapto-2-pentanone.

-

National Institute of Standards and Technology. (n.d.). This compound. [Link]

-

American Chemical Society. (2024, May 20). 4-Mercapto-4-methyl-2-pentanone. [Link]

-

The Good Scents Company. (n.d.). 4-methyl 4-mercaptopentan-2-one 1% solution. [Link]

-

Guth, H., & Hofmann, T. (2000). Enantioselective syntheses and sensory properties of the 3-mercapto-2-methylpentanols. Journal of Agricultural and Food Chemistry, 48(2), 424-427. [Link]

-

FooDB. (2010, April 8). Showing Compound 4-Mercapto-4-methyl-2-pentanone (FDB008119). [Link]

-

Cannon, R. J., & Ho, C. T. (2018). Volatile sulfur compounds in tropical fruits. Journal of Food and Drug Analysis, 26(2), 445-468. [Link]

-

Pino, J. A., & Quijano, C. E. (2012). Volatile constituents and character impact compounds of selected Florida's tropical fruit. Food Science & Nutrition, 52(4), 481-492. [Link]

-

Labcompare. (n.d.). This compound, 98% from Thermo Fisher Scientific. [Link]

Sources

- 1. imreblank.ch [imreblank.ch]

- 2. Volatile sulfur compounds in tropical fruits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. acs.org [acs.org]

- 4. Showing Compound 4-Mercapto-4-methyl-2-pentanone (FDB008119) - FooDB [foodb.ca]

- 5. This compound, (+-)- | C6H14OS | CID 6429308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchmap.jp [researchmap.jp]

- 7. aroxa.com [aroxa.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Variation in 4-mercapto-4-methyl-pentan-2-one release by Saccharomyces cerevisiae commercial wine strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. CONCENTRATION OF 4-MERCAPTO-4-METHYLPENTAN-2-ONE AND 3-MERCAPTOHEXAN-1-OL IN HOP CULTIVARS AND THEIR BEHAVIOR IN BREWING PROCESSES - ishs [ishs.org]

- 13. Comparison of 4-Mercapto-4-methylpentan-2-one contents in hop cultivars from different growing regions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. RU2372796C2 - Sulphuric compounds for improvement of coffee flavour and its containing products - Google Patents [patents.google.com]

- 16. CA1182328A - Flavoring with 4-methyl-4-mercapto-2-pentanone - Google Patents [patents.google.com]

- 17. Analysis, occurrence, and potential sensory significance of tropical fruit aroma thiols, 3-mercaptohexanol and 4-methyl-4-mercapto-2-pentanone, in Chinese Baijiu - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Development of a routine analysis of 4-mercapto-4-methylpentan-2-one in wine by stable isotope dilution assay and mass tandem spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Elucidating the Biosynthetic Pathway of 4-Mercapto-4-methyl-2-pentanol (4MMP) Precursors in Vitis vinifera

An In-Depth Technical Guide for Scientific Professionals

Abstract

4-Mercapto-4-methyl-2-pentanol (4MMP) is a potent, sulfur-containing volatile thiol that imparts characteristic aromas of boxwood, blackcurrant, and passionfruit to many wines, particularly Sauvignon Blanc.[1] This high-impact aroma compound is not present in its free, volatile form within the grape berry but exists as non-volatile, odorless amino acid conjugates.[2] The release of aromatic 4MMP is a hallmark of alcoholic fermentation, where yeast enzymes cleave these stored precursors.[3] Understanding the biogenesis of these precursors in the grape is therefore of paramount importance for viticulturists and winemakers aiming to modulate the aromatic profile of wine. This guide provides a detailed exploration of the current understanding of the 4MMP precursor biosynthetic pathway in grapes, methodologies for their analysis, and the influence of viticultural practices on their accumulation.

The Genesis of an Aroma: From Odorless Precursor to Potent Thiol

The aromatic potential of a wine is intrinsically linked to the composition of the grape juice from which it is derived. For varietal thiols like 4MMP, this potential is stored in the form of S-conjugates. The two primary precursors identified in grapes are the S-glutathionylated conjugate, S-4-(4-methyl-2-oxopentan)-L-glutathione (GSH-4MMP), and the more direct precursor, S-4-(4-methyl-2-oxopentan)-L-cysteine (Cys-4MMP).[1][4][5]

The formation of these conjugates in the plant is widely accepted as a detoxification mechanism. Plants utilize the glutathione S-transferase (GST) super-family of enzymes to conjugate electrophilic compounds with the tripeptide glutathione (GSH), rendering them more water-soluble and less toxic, and facilitating their transport and sequestration, often into the vacuole.[6][7]

The Proposed Biosynthetic Pathway

The biosynthesis of 4MMP precursors begins with an electrophilic α,β-unsaturated ketone, which is believed to be mesityl oxide (4-methyl-3-penten-2-one). The core of the pathway involves two critical enzymatic steps within the grape berry:

-

Glutathionylation: A Glutathione S-Transferase (GST) enzyme catalyzes the nucleophilic addition of glutathione (GSH) to the electrophilic carbon of mesityl oxide. This reaction forms the initial, stable precursor, GSH-4MMP.[8] This is a classic Phase II detoxification reaction.[7]

-

Conversion to Cysteine Conjugate: The glutathionylated precursor is then sequentially hydrolyzed by carboxypeptidases (γ-glutamyltranspeptidase and cysteinylglycine dipeptidase) to remove the glutamate and glycine residues, respectively. This process yields the cysteinylated precursor, Cys-4MMP.

This pathway ensures the stable storage of the thiol moiety in a non-volatile form within the grape berry compartments, primarily the skins.[2] During fermentation, specific yeast strains possessing enzymes with β-lyase activity, such as the product of the IRC7 gene, are required to cleave the C-S bond of Cys-4MMP, finally releasing the aromatic 4MMP.[1][9][4]

Analytical Methodologies for Precursor Quantification

Accurate quantification of 4MMP precursors is essential for assessing the aromatic potential of grapes. Due to their low concentrations and complex matrix (grape must), highly sensitive and specific analytical methods are required. The gold-standard technique is Ultra-High-Performance Liquid Chromatography coupled to tandem Mass Spectrometry (UHPLC-MS/MS).[10][11]

Experimental Protocol: UHPLC-MS/MS Analysis of 4MMP Precursors

This protocol outlines a robust method for the direct analysis of GSH-4MMP and Cys-4MMP in grape must, adapted from established methodologies.[10] The causality behind using a direct injection approach is to minimize sample manipulation, which can introduce variability and lead to precursor degradation. The use of tandem mass spectrometry (MS/MS) provides the necessary selectivity and sensitivity to detect these low-abundance compounds in a complex matrix.

Step 1: Sample Preparation

-

Harvest grape bunches at technological maturity.

-

Press the grapes gently to obtain the must.

-

Centrifuge a 10 mL aliquot of the must at 4000 x g for 15 minutes at 4°C.

-

Filter the supernatant through a 0.22 µm syringe filter (e.g., PVDF) into an HPLC vial.

-

Rationale: Centrifugation and filtration are critical to remove suspended solids and microorganisms that could interfere with the UHPLC system or degrade the analytes.

Step 2: UHPLC-MS/MS Instrumentation and Conditions

-

UHPLC System: A system capable of pressures up to 1000 bar.

-

Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: A linear gradient from 2% to 30% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI), positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

Rationale: Formic acid aids in the ionization of the target analytes in positive ESI mode. The reversed-phase C18 column provides excellent separation for these moderately polar compounds. MRM is used for its superior selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each analyte.

-

Step 3: Quantification

-

Prepare a calibration curve using a synthetic must (e.g., tartaric acid, sugars, and amino acids in water) spiked with known concentrations of synthetic Cys-4MMP and GSH-4MMP standards.

-

To account for matrix effects in real samples, employ the standard addition method. A pooled must sample is spiked with at least three levels of the standards.

-

The slope of the standard addition plot for the real sample is compared to the slope of the external calibration curve in synthetic must to calculate a matrix effect factor and correct the final concentrations.

-

Rationale: Matrix effects, where co-eluting compounds suppress or enhance the ionization of the target analyte, are a significant challenge in complex samples like grape must. The standard addition method is a self-validating system that inherently corrects for these effects, ensuring trustworthy and accurate quantification.[10]

Viticultural Practices and Environmental Impact

The concentration of aroma precursors in grapes is not static; it is significantly influenced by a combination of genetic factors (grape variety), environmental conditions (climate, soil), and viticultural practices.[12][13] Research has shown that practices affecting the nitrogen and sulfur status of the vine, as well as canopy management, can modulate precursor levels.

| Viticultural Practice | Effect on Thiol Precursors | Rationale / Causality |

| Nitrogen Supplementation | Generally positive | Nitrogen is a key component of amino acids (cysteine) and glutathione, the building blocks of the precursors. Increased nitrogen availability can enhance the vine's capacity to synthesize these molecules. |

| Sulfur Application | Generally positive | Sulfur is essential for the synthesis of sulfur-containing amino acids like cysteine. Foliar sulfur application has been shown to increase thiol precursors.[13] |

| Leaf Removal (Basal) | Often positive | Increased sun exposure on grape clusters can enhance the biosynthesis of secondary metabolites, including aroma precursors.[14][15] |

| Water Deficit (Regulated) | Variable | Mild water stress can concentrate compounds in the berry and may trigger stress-response pathways that lead to increased secondary metabolite production. However, severe stress can inhibit overall vine metabolism. |

Table 1: Influence of selected viticultural practices on the accumulation of thiol precursors in grapes.

Conclusion and Future Directions

The biosynthesis of 4MMP precursors in grapes is a complex process rooted in the plant's general detoxification pathways. The pathway initiates with the GST-mediated conjugation of glutathione to an electrophilic ketone, followed by enzymatic processing to yield the key S-cysteine conjugate. This non-volatile precursor pool represents the latent aromatic potential of the grape, which is later unlocked by yeast during fermentation.

Future research should focus on identifying the specific GST isozymes in Vitis vinifera responsible for the initial conjugation step. Characterizing the genes encoding these enzymes could open avenues for molecular breeding or biotechnological approaches to enhance the aromatic profile of grapes. Furthermore, refining the links between specific viticultural practices and the expression of key biosynthetic genes will provide growers with more precise tools to manage and optimize the thiol potential of their vineyards.

References

-

Title: Yeast genes required for conversion of grape precursors to varietal thiols in wine. Source: FEMS Yeast Research, Oxford Academic. URL: [Link][1][9][4]

-

Title: Aroma Precursors in Grapes and Wine: Flavor Release during Wine Production and Consumption. Source: Journal of Agricultural and Food Chemistry, ACS Publications. URL: [Link]

-

Title: Direct accurate analysis of cysteinylated and glutathionylated precursors of 4-mercapto-4-methyl-2-pentanone and 3-mercaptohexan-1-ol in must by ultrahigh performance liquid chromatography coupled to mass spectrometry. Source: Analytica Chimica Acta, PubMed. URL: [Link][10][11]

-

Title: Evolution of S-Cysteinylated and S-Glutathionylated Thiol Precursors during Oxidation of Melon B. and Sauvignon blanc Musts. Source: Infoscience, EPFL. URL: [Link][16]

-

Title: Conversion of a Thiol Precursor into Aroma Compound 4-mercapto-4-methyl-2-pentanone Using Microbial Cell Extracts. Source: MDPI. URL: [Link][3][17]

-

Title: Glutathionylated and cysteinylated precursor of 3MH and 4MMP, varietal thiols reminiscent of fruity notes and released during alcoholic fermentation. Source: ResearchGate. URL: [Link][5]

-

Title: Genetic Determinants of Volatile-Thiol Release by Saccharomyces cerevisiae during Wine Fermentation. Source: Applied and Environmental Microbiology, PMC. URL: [Link][18]

-

Title: Aroma Compounds from Grape Pomace: Investigation of Key Winemaking Factors for Future Extraction Applications—A Review. Source: MDPI. URL: [Link][2]

-

Title: First Identification of 4-S-Glutathionyl-4-methylpentan-2-one, a Potential Precursor of 4-Mercapto-4-methylpentan-2-one, in Sauvignon Blanc Juice. Source: ResearchGate. URL: [Link][8]

-

Title: Viticultural and vineyard management practices and their effects on grape and wine quality. Source: ResearchGate. URL: [Link][12]

-

Title: Influence of viticulture practices on grape aroma precursors and their relation with wine aroma. Source: PubMed. URL: [Link][14][15]

-

Title: Thiol precursors in Vitis mould-tolerant hybrid varieties. Source: ResearchGate. URL: [Link][13]

-

Title: First large-scale study of thiol precursor distribution in red grape berry compartments and implications for thiol-type red wine production. Source: IVES Technical Reviews. URL: [Link][19]

-

Title: Modeling grape quality by multivariate analysis of viticulture practices, soil and climate. Source: IVES Technical Reviews. URL: [Link]

-

Title: Regulatory Roles of Glutathione-S-Transferases and 4-hydroxynonenal in Stress-mediated Signaling and Toxicity. Source: Free Radical Biology and Medicine, NIH. URL: [Link][6]

-

Title: The Multifaceted Role of Glutathione S-Transferases in Health and Disease. Source: MDPI. URL: [Link][7]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. Regulatory Roles of Glutathione-S-Transferases and 4-hydroxynonenal in Stress-mediated Signaling and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Multifaceted Role of Glutathione S-Transferases in Health and Disease [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Yeast genes required for conversion of grape precursors to varietal thiols in wine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Direct accurate analysis of cysteinylated and glutathionylated precursors of 4-mercapto-4-methyl-2-pentanone and 3-mercaptohexan-1-ol in must by ultrahigh performance liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Influence of viticulture practices on grape aroma precursors and their relation with wine aroma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Evolution of S-Cysteinylated and S-Glutathionylated Thiol Precursors during Oxidation of Melon B. and Sauvignon blanc Musts [infoscience.epfl.ch]

- 17. mdpi.com [mdpi.com]

- 18. Genetic Determinants of Volatile-Thiol Release by Saccharomyces cerevisiae during Wine Fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ives-openscience.eu [ives-openscience.eu]

Unlocking Aromatic Potential: A Technical Guide to the Yeast-Mediated Release of 4-Mercapto-4-methyl-2-pentanol

Abstract

4-Mercapto-4-methyl-2-pentanol (4MMP), also known as 4-methyl-4-sulfanylpentan-2-one (4MSP), is a polyfunctional thiol of profound importance in the flavor and aroma industries. Exhibiting a potent aroma reminiscent of box tree, blackcurrant, and passion fruit at exceptionally low perception thresholds (e.g., 1.2 ng/L in sake), its presence is a defining characteristic in many fermented beverages, notably wine and beer.[1][2][3] However, 4MMP exists in raw materials such as grapes and hops primarily as non-volatile, odorless amino acid conjugates.[4][5][6] The transformation from this latent state to the impactful aromatic form is a critical biochemical feat performed by yeast during fermentation. This guide provides an in-depth examination of the molecular mechanisms by which yeast, particularly Saccharomyces cerevisiae, liberates 4MMP, the genetic determinants of this capability, and the key environmental factors that modulate its release. We will further detail robust analytical methodologies for the quantification of this process, providing a comprehensive resource for researchers and industry professionals seeking to understand and control the expression of this pivotal aroma compound.

The Precursor Landscape: The Bound and Silent Source of 4MMP

The journey of 4MMP begins long before fermentation, within the plant-based raw materials. In grape must and hops, 4MMP does not exist in its free, volatile form but is sequestered as conjugates, primarily bound to the amino acids cysteine and glutathione.[3][7]

-

S-Cysteinyl-4-mercapto-4-methyl-2-pentanone (Cys-4MMP): This is the direct precursor, where 4MMP is linked via a carbon-sulfur bond to a cysteine molecule.[8][9]

-

S-Glutathionyl-4-mercapto-4-methyl-2-pentanone (Glut-4MMP): In this form, 4MMP is conjugated to the tripeptide glutathione (γ-glutamyl-cysteinyl-glycine).[10][11]

The presence and concentration of these precursors are highly dependent on the varietal of the grape or hop.[7][10] For instance, Sauvignon Blanc grapes are famously rich in these compounds, while hop varieties like Citra, Mosaic, and Cascade are also known to contain significant levels of thiol precursors.[6][7] These non-volatile precursors are transported into the yeast cell, where the enzymatic machinery required for their conversion resides.

The Core Mechanism: Yeast-Mediated Biotransformation

The release of volatile 4MMP from its non-volatile precursors is a multi-step enzymatic process orchestrated within the yeast cytoplasm. This biotransformation relies on the uptake of the precursors from the fermenting medium and their subsequent cleavage by specific enzymes possessing carbon-sulfur lyase activity.[8][12][13]

Precursor Uptake and Intracellular Processing

Yeast cells internalize Cys-4MMP and Glut-4MMP from the must or wort via amino acid and peptide transport systems.[13] While Cys-4MMP can be acted upon directly, the more complex Glut-4MMP precursor must first be processed into Cys-4MMP. This initial step involves vacuolar peptidases, such as the γ-glutamyltransferase encoded by the CIS2 gene, which cleave the glutamyl and glycinyl residues from the glutathione conjugate, leaving the cysteinylated form.[14]

The Pivotal Cleavage: The Role of β-Lyase Enzymes

The critical step in releasing the free thiol is the enzymatic cleavage of the carbon-sulfur bond in Cys-4MMP. This reaction is catalyzed by a class of pyridoxal-5'-phosphate (PLP)-dependent enzymes known as cysteine-S-conjugate β-lyases.[8][15] The reaction proceeds via a β-elimination mechanism, yielding the volatile 4MMP, along with pyruvate and ammonia.[8]

Genetic studies in Saccharomyces cerevisiae have identified several genes that encode enzymes with this activity. The most significant of these is the IRC7 gene .[6][13][14] The Irc7p enzyme is a primary β-lyase responsible for the efficient release of 4MMP.[13][14] Other genes, including STR3, YAL012W, YJL060W, and YFR055W, have also been shown to contribute to β-lyase activity, indicating a multigenic and potentially redundant mechanism for thiol release.[8][9][13]

Critical Factors Modulating 4MMP Release

The final concentration of 4MMP in a fermented product is not solely dependent on the initial precursor concentration. The metabolic activity and genetic makeup of the yeast play a decisive role.

Yeast Strain Diversity: A Genetic Determinant

The capacity for 4MMP release is a highly variable, strain-dependent trait.[4][16][17] This variation is strongly linked to the genetic makeup of the IRC7 gene. Many industrial yeast strains possess a naturally occurring 38-base pair deletion in the IRC7 gene, resulting in a truncated, non-functional protein with significantly reduced β-lyase activity.[6] Strains harboring the full-length, functional IRC7 gene exhibit far greater efficiency in releasing volatile thiols.[6][14] This genetic polymorphism is a primary determinant of a strain's "thiol-releasing" potential and a key selection criterion for winemakers and brewers.

| Yeast Strain Type / Specific Strain | Relative 4MMP Release Capacity | Key Genetic Factor | Reference(s) |

| Commercial Wine Yeast (e.g., VL3) | High | Typically possesses full-length IRC7 | [8][9] |

| Laboratory Yeast (e.g., BY4742) | Very Low (1-5% of VL3) | Often contains truncated irc7 allele | [8] |

| Strains with IRC7 Deletion | Reduced (39-48% of wild-type) | Absence of functional Irc7p | [8][18] |

| Strains with Full-Length IRC7 | High | Presence of functional Irc7p | [6][14] |

| Strains with Short-Form IRC7 | Low (~6x less than long-form) | Truncated, non-functional Irc7p | [6] |

Table 1: Influence of Yeast Strain and IRC7 Genotype on 4MMP Release. Data synthesized from multiple studies to show relative capacity.

Fermentation Parameters

Beyond genetics, environmental conditions during fermentation significantly impact yeast enzymatic activity and, consequently, 4MMP release.

-

Temperature: Fermentation temperature has been shown to influence the final concentration of 4MMP. Studies have demonstrated that different yeast strains exhibit optimal temperatures for thiol release, and selecting the appropriate temperature can be a tool to modulate the final aroma profile.[4][16]

-